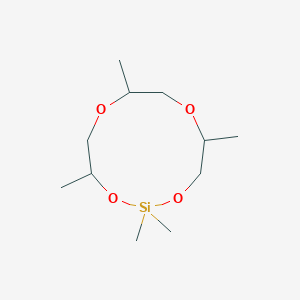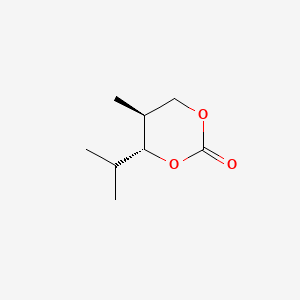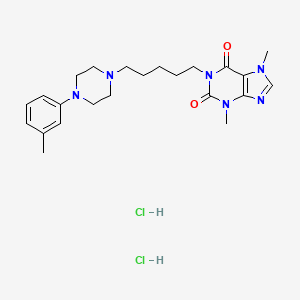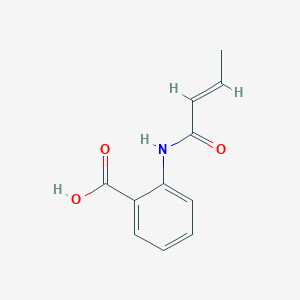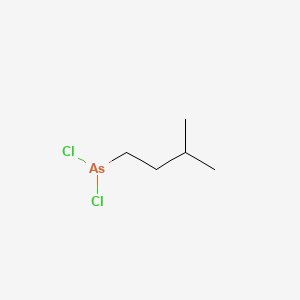
Arsine, dichloroisopentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, dichloroisopentyl- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically dichloroisopentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloroisopentyl- typically involves the reaction of arsenic trichloride with isopentyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AsCl3+C5H11Cl→As(C5H11Cl)2+HCl
Industrial Production Methods
Industrial production of arsine, dichloroisopentyl- involves large-scale synthesis using high-purity arsenic trichloride and isopentyl chloride. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of the chemicals involved. The product is then purified through distillation and other separation techniques to obtain high-purity arsine, dichloroisopentyl-.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, dichloroisopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The dichloroisopentyl groups can be substituted with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Aplicaciones Científicas De Investigación
Arsine, dichloroisopentyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, including cancer treatment.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of arsine, dichloroisopentyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include:
Protein Binding: Interaction with thiol groups in proteins.
Oxidative Stress: Generation of reactive oxygen species.
Enzyme Inhibition: Inhibition of key metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of dichloroisopentyl groups.
Arsenic Trichloride (AsCl₃): A precursor used in the synthesis of various organoarsenic compounds.
Uniqueness
Arsine, dichloroisopentyl- is unique due to its specific structure and the presence of dichloroisopentyl groups
Propiedades
Número CAS |
64049-23-6 |
|---|---|
Fórmula molecular |
C5H11AsCl2 |
Peso molecular |
216.97 g/mol |
Nombre IUPAC |
dichloro(3-methylbutyl)arsane |
InChI |
InChI=1S/C5H11AsCl2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
HUYQJKSYTPAMPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


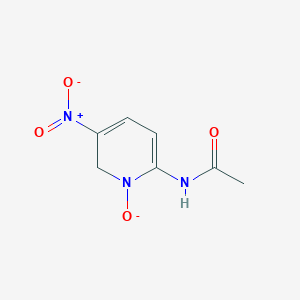

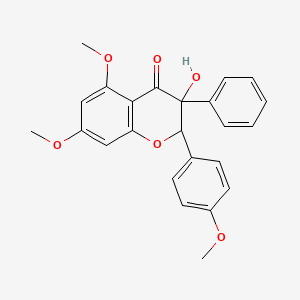
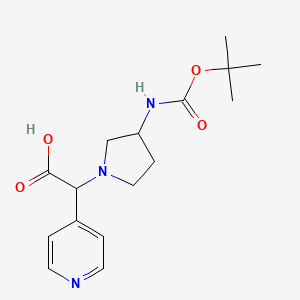
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
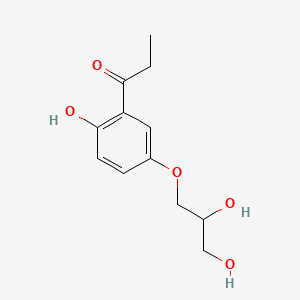

![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
